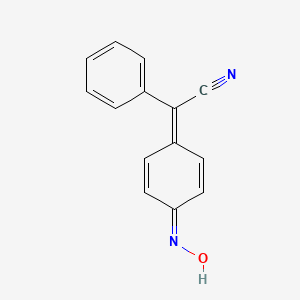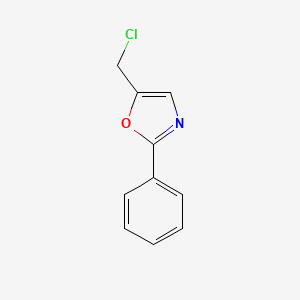
Oxazole, 5-(chloromethyl)-2-phenyl-
Overview
Description
“Oxazole, 5-(chloromethyl)-2-phenyl-” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazoles, including “Oxazole, 5-(chloromethyl)-2-phenyl-”, can be achieved through several methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of “Oxazole, 5-(chloromethyl)-2-phenyl-” consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
Oxazoles, including “Oxazole, 5-(chloromethyl)-2-phenyl-”, can undergo a variety of chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 positions . They can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms to provide 2,5-disubstituted oxazoles .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Scaffolds
Oxazoles, including 2-chloromethyl-4, 5-disubstituted oxazoles, are utilized in the synthesis of extended heterocyclic scaffolds. The substitution pattern is determined by the structure of the starting acyloins, and these oxazoles can be prepared by cyclizing chloroacetyl esters of acyloins using ammonium acetate/acetic acid (Patil, Luzzio, & Demuth, 2015).
Reaction Manifold for Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds for synthetic elaboration, particularly at the 2-position. The chloromethyl analogue is used in various substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This highlights the versatility of these compounds in organic synthesis (Patil & Luzzio, 2016).
Applications in Material Science
- π-Conjugated Polymers: Oxazole-containing π-conjugated polymers demonstrate notable optical and electrochemical properties. These polymers, such as those alternating with 9,9-dioctylfluorene-2,7-diyl and bis(phenylene)oxazole, are soluble in organic solvents and exhibit photoluminescence in both chloroform and solid states (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).
Biomedical Research
Kinase Inhibitors
Derivatives of 2-anilino-5-phenyloxazole have been identified as inhibitors of VEGFR2 kinase, a protein crucial in angiogenesis. These compounds exhibit potent inhibitory effects at both enzymatic and cellular levels, demonstrating their potential in cancer therapy (Harris et al., 2005).
5-Lipoxygenase Inhibitors
N-Aryl-5-aryloxazol-2-amine derivatives are synthesized to inhibit 5-lipoxygenase, a key enzyme in leukotriene synthesis, which is important in treating inflammation-related diseases like asthma and rheumatoid arthritis. Oxazole derivatives show promising results in inhibiting this enzyme, highlighting their therapeutic potential (Suh, Yum, & Cho, 2015).
Advanced Chemical Synthesis
- Methodology for Synthesis of Disubstituted Oxazoles: A general methodology for synthesizing 2,5-disubstituted-1,3-oxazoles involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. This provides access to various electrophilic reactions, including cross-coupling, further expanding the chemical utility of these compounds (Williams & Fu, 2010).
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Oxazole compounds are known to interfere with various biological processes, including protein synthesis and enzymatic activity
Pharmacokinetics
The compound’s small size and polar nature suggest that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .
Result of Action
Similar oxazole compounds have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects
Action Environment
The action, efficacy, and stability of 5-(chloromethyl)-2-phenyloxazole can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues
Safety and Hazards
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
5-(chloromethyl)-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMTXVZVZBKYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567160 | |
| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
CAS RN |
89102-78-3 | |
| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


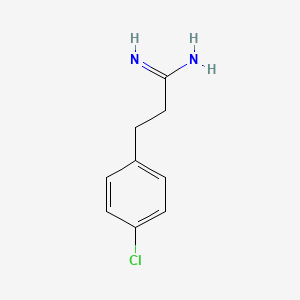




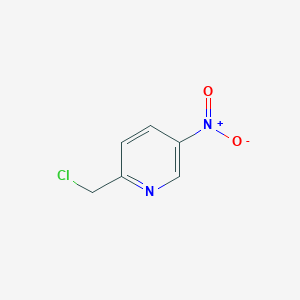
![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)


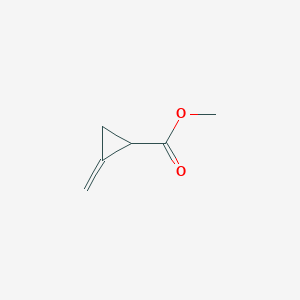
![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)

